molecular formula C18H28N2O3 B7922015 3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922015
M. Wt: 320.4 g/mol
InChI Key: FWERKJJHCWPUKE-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Isopropyl-amino Group: The isopropyl-amino group can be introduced via a substitution reaction using isopropylamine.

    Attachment of the Hydroxy-ethyl Group: The hydroxy-ethyl group can be added through an alkylation reaction using ethylene oxide.

    Formation of the Carboxylic Acid Ester: The carboxylic acid ester can be formed by reacting the piperidine derivative with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy-ethyl and isopropyl-amino groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
  • **3-[(2-Hydroxy-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
  • **3-[(2-Hydroxy-ethyl)-tert-butyl-amino]-piperidine-1-carboxylic acid benzyl ester

Uniqueness

3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known by its CAS number 1354000-66-0, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C18H28N2O3C_{18}H_{28}N_{2}O_{3} and a molar mass of 320.43 g/mol. It features a piperidine ring, an isopropyl amino group, and a benzyl ester functional group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H28N2O3
Molar Mass320.43 g/mol
CAS Number1354000-66-0

Pharmacological Studies

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer effects. Specifically, benzylpiperidines have been studied for their antagonistic action on chemokine receptors, which play a crucial role in immune response and inflammation.

  • Chemokine Receptor Antagonism : Studies have shown that related piperidine compounds can act as potent antagonists for CCR3 receptors, inhibiting eotaxin-induced calcium mobilization and chemotaxis in human eosinophils. This suggests potential applications in treating allergic responses and asthma .
  • Antiviral Activity : The compound's structure may allow it to interact with viral proteins or host cell receptors, providing a basis for antiviral activity. Similar compounds have demonstrated efficacy against viruses such as HSV-1 and HCV .
  • Anticancer Potential : Preliminary studies on structural analogs indicate that modifications to the piperidine core can enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against human cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • N-Alkyl Substituents : Variations in the alkyl groups attached to the nitrogen atom can significantly affect receptor binding affinity and selectivity.
  • Functional Groups : The presence of hydroxyl or carboxylic acid groups enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Eosinophil Chemotaxis Inhibition : A study demonstrated that certain benzylpiperidine derivatives effectively inhibited eosinophil migration in response to eotaxin, highlighting their potential as anti-inflammatory agents .
  • Antiviral Efficacy : Research on piperidine derivatives has shown promising results against viral infections, with some compounds exhibiting low micromolar EC50 values against HCV replication .
  • Cytotoxic Activity : A comparative analysis of structurally similar compounds revealed that modifications to the piperidine ring led to enhanced cytotoxic effects on various cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Properties

IUPAC Name

benzyl 3-[2-hydroxyethyl(propan-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15(2)20(11-12-21)17-9-6-10-19(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWERKJJHCWPUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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